1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol
CAS No.: 318497-78-8
Cat. No.: VC5105458
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 318497-78-8 |
---|---|
Molecular Formula | C12H13ClN2O |
Molecular Weight | 236.7 |
IUPAC Name | 1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanol |
Standard InChI | InChI=1S/C12H13ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-8,16H,1-2H3 |
Standard InChI Key | SNLHRUDQRHIDBN-UHFFFAOYSA-N |
SMILES | CC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemical Features
The systematic name for this compound, 1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanol, reflects its pyrazole core substituted at positions 1, 3, 4, and 5. The pyrazole ring (N1/N2/C1–C3) is planar, with a phenyl group (C6–C11) attached at position 3 and a chlorine atom at position 5 . The ethanol group at position 4 introduces a chiral center, though most synthetic routes yield racemic mixtures unless resolved chromatographically. Crystallographic studies reveal a dihedral angle of 26.1° between the pyrazole and phenyl rings, contributing to its non-planar conformation .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 236.70 g/mol | PubChem |
InChI Key | SNLHRUDQRHIDBN-UHFFFAOYSA-N | PubChem |
SMILES | CC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O | PubChem |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 5-chloro-1-methyl-3-phenyl-1H-pyrazole with ethanol in the presence of a base such as potassium hydroxide. This method achieves moderate yields (60–70%) and requires purification via recrystallization from ethanol .
Advanced Catalytic Strategies
Recent advancements employ palladium-catalyzed cross-coupling reactions to functionalize pyrazole intermediates. For example, triflate derivatives of 1-phenyl-1H-pyrazol-3-ol undergo Suzuki-Miyaura couplings to introduce aryl groups, followed by Vilsmeier-Haack formylation to attach the aldehyde moiety . Subsequent reduction with sodium borohydride () yields the ethanol derivative . This method enhances regioselectivity and scales efficiently for industrial production .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Key Reagents | Advantages |
---|---|---|---|
Nucleophilic Substitution | 60–70 | KOH, ethanol | Simplicity, low cost |
Pd-Catalyzed Coupling | 75–85 | Pd(PPh₃)₄, aryl boronic acids | High regioselectivity |
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The ethanol group undergoes oxidation to form 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone using agents like potassium permanganate (). Conversely, reduction with lithium aluminum hydride () removes the chlorine atom, yielding dechlorinated pyrazole derivatives.
Substitution Reactions
The chlorine atom at position 5 participates in nucleophilic aromatic substitution. Treatment with amines (e.g., 4-chloroaniline) in ethanol under reflux replaces chlorine with amino groups, forming analogs with enhanced solubility .
Derivative | Activity | EC₅₀/IC₅₀ | Model System |
---|---|---|---|
Pyrazole Derivative A | Antiparasitic | 0.010 μM | P. falciparum |
Pyrazole Derivative B | Anti-inflammatory | 54.65 μg/mL | COX-2 inhibition |
Pyrazole Derivative C | Analgesic | LD₅₀ > 2000 mg/kg | Murine tail-flick |
Physicochemical Properties and Stability
The compound is a white crystalline solid with a melting point of 145–147°C . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH levels .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiparasitic agents. Its chiral center allows enantioselective synthesis of bioactive molecules .
Material Science
Functionalization via cross-coupling reactions produces ligands for transition metal catalysts, useful in polymer synthesis .
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